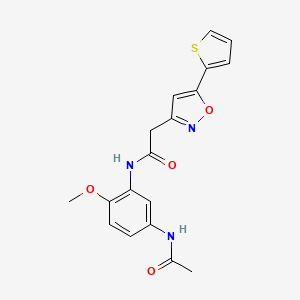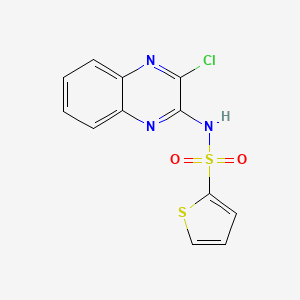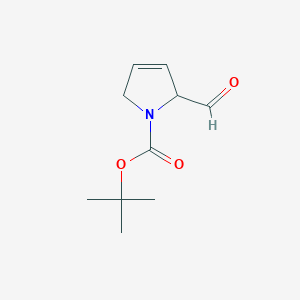
(4-chlorophenyl) N-cyclohexylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl) N-cyclohexylcarbamodithioate (CNC) is a chemical compound that belongs to the family of dithiocarbamates. It has been widely used in scientific research for its potential therapeutic properties. CNC is synthesized by the reaction of chlorobenzene with cyclohexylamine, followed by the reaction with carbon disulfide and sodium hydroxide.
Mechanism of Action
The mechanism of action of (4-chlorophenyl) N-cyclohexylcarbamodithioate is not fully understood. However, it is believed that (4-chlorophenyl) N-cyclohexylcarbamodithioate exerts its therapeutic effects by inhibiting the activity of enzymes involved in various biological processes. (4-chlorophenyl) N-cyclohexylcarbamodithioate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. (4-chlorophenyl) N-cyclohexylcarbamodithioate has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
(4-chlorophenyl) N-cyclohexylcarbamodithioate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antitumor activity, antifungal activity, and insecticidal activity. (4-chlorophenyl) N-cyclohexylcarbamodithioate has also been shown to have antioxidant and anti-inflammatory properties. In addition, (4-chlorophenyl) N-cyclohexylcarbamodithioate has been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
(4-chlorophenyl) N-cyclohexylcarbamodithioate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a variety of conditions. (4-chlorophenyl) N-cyclohexylcarbamodithioate is also relatively inexpensive compared to other compounds used in scientific research. However, (4-chlorophenyl) N-cyclohexylcarbamodithioate has some limitations for lab experiments. It is toxic and must be handled with care. In addition, (4-chlorophenyl) N-cyclohexylcarbamodithioate has a low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of (4-chlorophenyl) N-cyclohexylcarbamodithioate. One area of research is the development of (4-chlorophenyl) N-cyclohexylcarbamodithioate-based drugs for the treatment of cancer, fungal infections, and neurological disorders. Another area of research is the study of the mechanism of action of (4-chlorophenyl) N-cyclohexylcarbamodithioate and the identification of new targets for its therapeutic effects. Additionally, the use of (4-chlorophenyl) N-cyclohexylcarbamodithioate as a chelating agent for the removal of heavy metals from the body is an area of research that has potential for clinical applications. Finally, the development of new methods for the synthesis and purification of (4-chlorophenyl) N-cyclohexylcarbamodithioate is an area of research that could improve its availability and reduce its cost.
Conclusion:
In conclusion, (4-chlorophenyl) N-cyclohexylcarbamodithioate is a chemical compound that has potential therapeutic properties. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions have been discussed in this paper. (4-chlorophenyl) N-cyclohexylcarbamodithioate has been shown to have a variety of therapeutic effects and has potential for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of (4-chlorophenyl) N-cyclohexylcarbamodithioate and to identify new targets for its therapeutic effects.
Synthesis Methods
(4-chlorophenyl) N-cyclohexylcarbamodithioate is synthesized by the reaction of chlorobenzene with cyclohexylamine, followed by the reaction with carbon disulfide and sodium hydroxide. The reaction produces a yellowish crystalline solid, which is then purified by recrystallization. The yield of (4-chlorophenyl) N-cyclohexylcarbamodithioate is typically around 70%.
Scientific Research Applications
(4-chlorophenyl) N-cyclohexylcarbamodithioate has been widely used in scientific research for its potential therapeutic properties. It has been studied for its anticancer, antifungal, and insecticidal properties. (4-chlorophenyl) N-cyclohexylcarbamodithioate has also been studied for its potential as a chelating agent, which can be used to remove heavy metals from the body.
properties
IUPAC Name |
(4-chlorophenyl) N-cyclohexylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNS2/c14-10-6-8-12(9-7-10)17-13(16)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQWJLXATGUGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl) N-cyclohexylcarbamodithioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


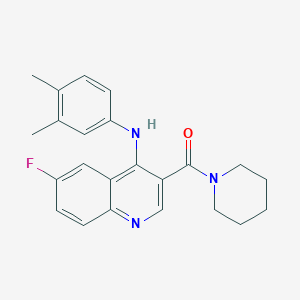
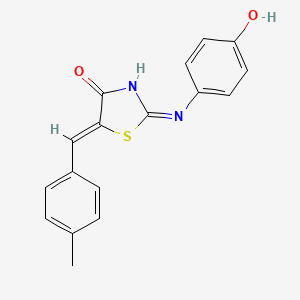
![2,5-dichloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2566058.png)

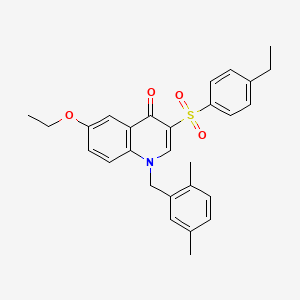
![3-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2566064.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B2566065.png)
![9-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2566069.png)

